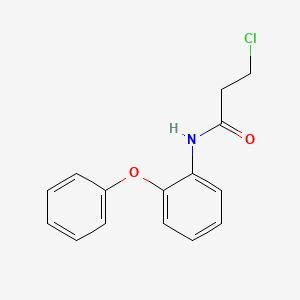

3-chloro-N-(2-phenoxyphenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

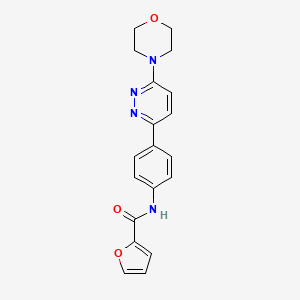

3-chloro-N-(2-phenoxyphenyl)propanamide is a chemical compound with the molecular formula C15H14ClNO2 and a molecular weight of 275.73 . It belongs to the class of organic compounds known as trifluoromethylbenzenes . The compound is typically used for research purposes .

Molecular Structure Analysis

The InChI code for 3-chloro-N-(2-phenoxyphenyl)propanamide is 1S/C15H14ClNO2/c16-11-10-15(18)17-13-8-4-5-9-14(13)19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The melting point of 3-chloro-N-(2-phenoxyphenyl)propanamide is reported to be between 62-63 degrees Celsius . Other physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolic Profiles

Research on related compounds, such as selective androgen receptor modulators (SARMs) and their pharmacokinetics and metabolism in preclinical models, suggests potential applications in understanding drug absorption, distribution, metabolism, and excretion (ADME) processes. For instance, studies on S-1, a potent SARM, have shown insights into ideal pharmacokinetic characteristics for therapeutic agents targeting androgen-dependent diseases, emphasizing the importance of studying molecular properties and metabolic profiles (Di Wu et al., 2006).

Renewable Chemical Building Blocks

Research on compounds like phloretic acid demonstrates the potential of renewable chemical building blocks for enhancing the reactivity of molecules towards specific chemical transformations. This approach can pave the way for sustainable alternatives in materials science, indicating that related compounds like 3-chloro-N-(2-phenoxyphenyl)propanamide could be explored for their reactivity and potential as renewable chemical feedstocks (Acerina Trejo-Machin et al., 2017).

Environmental Monitoring and Bioremediation

The study of environmental phenols and their presence in various environments highlights the significance of monitoring and possibly remediating compounds that may have adverse environmental and health effects. For instance, the determination of phenolic compounds like 2-phenylphenol using advanced electrochemical sensors suggests avenues for environmental monitoring and pollution control technologies that could be applicable to compounds like 3-chloro-N-(2-phenoxyphenyl)propanamide (H. Karimi-Maleh et al., 2019).

Antimicrobial and Antioxidant Applications

The pharmacological review of chlorogenic acid and its various biological effects, including antimicrobial, antioxidant, and hepatoprotective activities, suggests that related compounds could be explored for their potential health benefits and applications in food safety and preservation (M. Naveed et al., 2018).

Asymmetric Synthesis and Drug Development

Research on the asymmetric synthesis of chiral intermediates for antidepressant drugs highlights the importance of exploring microbial reductases and enzymatic processes for the production of optically pure compounds. Such studies suggest the potential for 3-chloro-N-(2-phenoxyphenyl)propanamide and related compounds in the development of new therapeutic agents through biocatalytic processes (Y. Choi et al., 2010).

Eigenschaften

IUPAC Name |

3-chloro-N-(2-phenoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c16-11-10-15(18)17-13-8-4-5-9-14(13)19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBTZXGKHKCEPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-phenoxyphenyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2698060.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2698061.png)

![N-[(8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl)methyl]prop-2-enamide](/img/structure/B2698065.png)

![2-[1-(2-Cyclopentylsulfanylacetyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2698066.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2698071.png)

![N-(3-ethoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2698076.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2698078.png)